4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Overview
Description
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is a complex organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a nitrobenzaldehyde moiety, and a thioether linkage, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of 1,3,4-oxadiazole core: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring.
Nitrobenzaldehyde introduction: Finally, the nitrobenzaldehyde moiety is introduced through a nucleophilic substitution reaction, where the thioether derivative reacts with 3-nitrobenzaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or nitrobenzaldehyde moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-3-aminobenzaldehyde .
Scientific Research Applications
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol
- 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and nitrobenzaldehyde moiety make it particularly versatile for various applications .
Properties
IUPAC Name |
4-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-10-12-6-7-14(13(8-12)19(21)22)24-16-18-17-15(23-16)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYLIRDKMIZGLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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